molecular formula C16H13F6N3 B3487142 6-Methyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile

6-Methyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile

Cat. No.: B3487142
M. Wt: 361.28 g/mol
InChI Key: DUSQBYNQMDZENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities and are integral components of nucleic acids like DNA and RNA

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, sodium amide, and other strong bases . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The exact mechanism of action of 6-Methyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity .

Properties

IUPAC Name

6-methyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F6N3/c1-10-12(9-23)14(15(17,18)19,16(20,21)22)25-13(24-10)8-7-11-5-3-2-4-6-11/h2-6H,7-8H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSQBYNQMDZENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N=C(N1)CCC2=CC=CC=C2)(C(F)(F)F)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile
Reactant of Route 2
6-Methyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
6-Methyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
6-Methyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile
Reactant of Route 5
6-Methyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile
Reactant of Route 6
6-Methyl-2-(2-phenylethyl)-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.